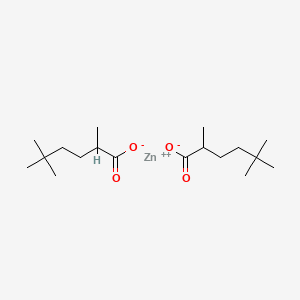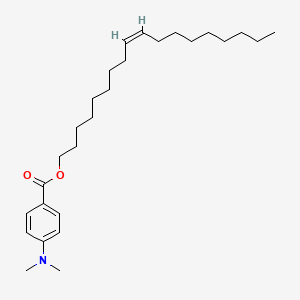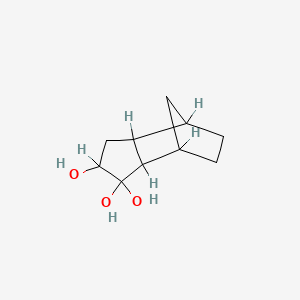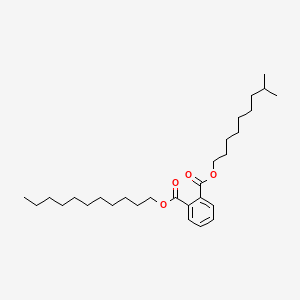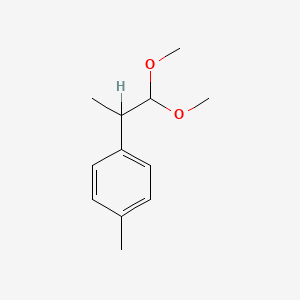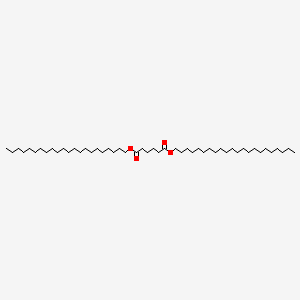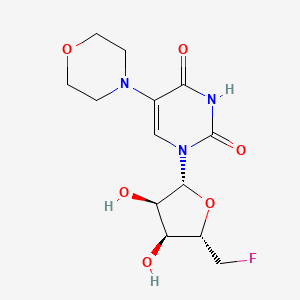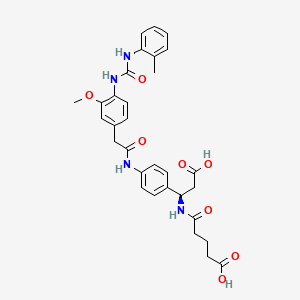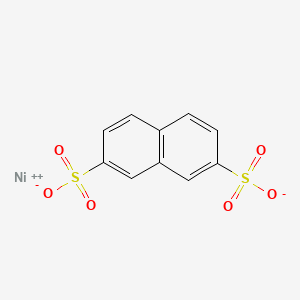
naphthalene-2,7-disulfonate;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,7-disulfonate;nickel(2+) is a coordination compound where nickel(2+) is complexed with naphthalene-2,7-disulfonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of naphthalene-2,7-disulfonate typically involves the sulfonation of naphthalene with concentrated sulfuric acid. The process includes the following steps :
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting naphthalene-2,7-disulfonic acid is neutralized with a suitable base, such as sodium hydroxide, to form the disodium salt.
Complexation: The disodium salt of naphthalene-2,7-disulfonate is then reacted with a nickel(2+) salt, such as nickel(2+) sulfate, under controlled conditions to form the desired coordination compound.
Industrial Production Methods
Industrial production methods for naphthalene-2,7-disulfonate;nickel(2+) involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors for sulfonation and automated systems for neutralization and complexation to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,7-disulfonate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nickel(2+) to nickel(0) or other lower oxidation states.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce nickel(0) complexes .
Aplicaciones Científicas De Investigación
Naphthalene-2,7-disulfonate;nickel(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Coordination Chemistry: Researchers explore its coordination behavior with different ligands to understand its structural and electronic properties.
Environmental Chemistry: It is used in studies related to the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of naphthalene-2,7-disulfonate;nickel(2+) involves its ability to form coordination complexes with various ligands. The nickel(2+) ion acts as a central metal ion, coordinating with the sulfonate groups of naphthalene-2,7-disulfonate and other ligands. This coordination can influence the electronic properties of the compound, making it useful in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,5-disulfonate;nickel(2+): Similar to naphthalene-2,7-disulfonate;nickel(2+), but with sulfonate groups at the 1 and 5 positions.
Naphthalene-2-sulfonate;nickel(2+): Contains only one sulfonate group at the 2 position.
Naphthalene-1-sulfonate;nickel(2+): Contains only one sulfonate group at the 1 position.
Uniqueness
Naphthalene-2,7-disulfonate;nickel(2+) is unique due to the specific positioning of the sulfonate groups, which can influence its coordination behavior and reactivity. This positioning allows for the formation of more stable and diverse coordination complexes compared to its analogs .
Propiedades
Número CAS |
72319-19-8 |
|---|---|
Fórmula molecular |
C10H6NiO6S2 |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
naphthalene-2,7-disulfonate;nickel(2+) |
InChI |
InChI=1S/C10H8O6S2.Ni/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
Clave InChI |
WKQJGLOSRJVIQB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


